molecular formula C22H25N3O B2396038 2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide CAS No. 1421469-56-8

2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide

Cat. No.: B2396038
CAS No.: 1421469-56-8
M. Wt: 347.462
InChI Key: AUDLLYJYSFJEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide is a synthetic compound that features an imidazole ring, a phenyl group, and a butanamide moiety. Imidazole derivatives are known for their broad range of biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide typically involves the formation of the imidazole ring followed by the attachment of the phenyl and butanamide groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The phenyl and butanamide groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of functionalized imidazole derivatives .

Scientific Research Applications

2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole structure.

    Etonitazene: An analgesic with an imidazole ring.

    Omeprazole: An antiulcer drug containing an imidazole moiety.

Uniqueness

2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-2-20(18-10-5-3-6-11-18)22(26)24-14-9-16-25-17-15-23-21(25)19-12-7-4-8-13-19/h3-8,10-13,15,17,20H,2,9,14,16H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDLLYJYSFJEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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